7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo[
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Overview
Description
7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo is a heterocyclic compound that contains both thiophene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the fabrication of advanced materials .
Mechanism of Action
The mechanism of action of 7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with multiple biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,3,4-trisubstituent thiophene and 2-substituted thiophene have similar structures and properties.
Thiazole Derivatives: Compounds like 7-Hydroxy-5-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo share structural similarities and may exhibit comparable biological activities.
Uniqueness
7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo is unique due to its combination of thiophene and thiazole rings, which imparts distinct electronic and biological properties. This dual-ring system enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C18H14N2O3S3 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H14N2O3S3/c1-10-14(17(22)23-2)15(12-6-4-8-25-12)20-16(21)13(26-18(20)19-10)9-11-5-3-7-24-11/h3-9,15H,1-2H3/b13-9+ |
InChI Key |
NJNHNSPRSPDBNY-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=CS4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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